

A Comparative Assessment of Vildagliptin Enantiomers and Their Binding Affinity to DPP-4

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A detailed guide for researchers and drug development professionals on the stereospecific interactions of Vildagliptin with its target enzyme, Dipeptidyl Peptidase-4 (DPP-4).

Vildagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. Its therapeutic action relies on the prolongation of the activity of incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion. Vildagliptin possesses a chiral center in its pyrrolidine ring, leading to the existence of two enantiomers: (2S)-1-{N-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1^3,7^]dec-1-yl]glycyl}pyrrolidine-2-carbonitrile, known as (S)-Vildagliptin, and its corresponding (R)-enantiomer. This guide provides a comparative analysis of the binding modes of these enantiomers to DPP-4, supported by available experimental data.

Executive Summary

The biological activity of Vildagliptin is highly stereospecific, with the (S)-enantiomer being the pharmacologically active form. This enantiomer acts as a covalent, slow-binding inhibitor of DPP-4, forming a stable complex with the enzyme's active site. In contrast, the (R)-enantiomer is considered a chiral impurity and is presumed to have significantly lower or no inhibitory activity against DPP-4. While extensive data is available for the (S)-enantiomer, there is a notable lack of specific binding affinity studies and structural data for the (R)-enantiomer in the scientific literature, reinforcing the understanding of its pharmacological insignificance.



Data Presentation: Quantitative Assessment of Vildagliptin Enantiomers

The following table summarizes the available quantitative data for the interaction of Vildagliptin enantiomers with DPP-4. It is important to note that the vast majority of published data pertains to the active (S)-enantiomer.

Parameter	(S)-Vildagliptin	(R)-Vildagliptin	Reference
Binding Mechanism	Covalent, Slow- binding	Not documented; presumed non- covalent and weak	[1]
IC50 (DPP-4)	4.6 nmol/L	Not available	[2]
Ki (DPP-4)	~3 nmol/L	Not available	[3]
PDB Code (DPP-4 Complex)	3W2T, 6B1E	Not available	[4][5]

Binding Mode of (S)-Vildagliptin to DPP-4

The crystal structures of the (S)-Vildagliptin-DPP-4 complex (PDB codes: 3W2T and 6B1E) reveal the precise molecular interactions responsible for its potent and long-lasting inhibitory effect.

(S)-Vildagliptin binds to the active site of DPP-4, primarily interacting with the S1 and S2 subsites. The key interactions include:

- Covalent Bond Formation: The nitrile group of the cyanopyrrolidine moiety of (S)-Vildagliptin
 forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue
 (Ser630) in the DPP-4 active site. This covalent interaction is a hallmark of its slow-binding
 inhibition mechanism.
- S1 Subsite Interaction: The pyrrolidine ring of the (S)-enantiomer fits snugly into the hydrophobic S1 pocket of DPP-4.



- S2 Subsite Interaction: The adamantane moiety occupies the S2 subsite, forming hydrophobic interactions with surrounding residues.
- Hydrogen Bonding: The hydroxyl group on the adamantane ring and the amide linker form hydrogen bonds with amino acid residues within the active site, further stabilizing the complex.

The Role of the (R)-Enantiomer

The (R)-enantiomer of Vildagliptin is consistently referred to as a chiral impurity in the synthesis of the active drug. While specific inhibitory activity data is not readily available in the public domain, the stringent stereochemical requirements of the DPP-4 active site strongly suggest that the (R)-enantiomer would not be able to form the same critical interactions as the (S)-enantiomer. The incorrect stereochemistry at the C2 position of the pyrrolidine ring would likely prevent the optimal orientation of the nitrile group for covalent bond formation with Ser630 and hinder the proper fit of the pyrrolidine ring within the S1 pocket. Consequently, the (R)-enantiomer is expected to be a much weaker inhibitor, if at all active.

Experimental Protocols DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.

Materials:

- Recombinant human DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts and additives.
- Test compounds (Vildagliptin enantiomers) dissolved in a suitable solvent (e.g., DMSO).
- 96-well black microplate



Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add a small volume of the test compound dilutions. Include wells for a
 positive control (no inhibitor) and a negative control (no enzyme).
- Add the DPP-4 enzyme solution to all wells except the negative control and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
- Immediately measure the fluorescence intensity at regular intervals for a specified period at 37°C.
- Calculate the rate of reaction (increase in fluorescence over time).
- Determine the percent inhibition for each concentration of the test compound relative to the positive control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

X-ray Crystallography of DPP-4 in Complex with an Inhibitor

This protocol provides a general workflow for determining the three-dimensional structure of a protein-ligand complex.

Procedure:

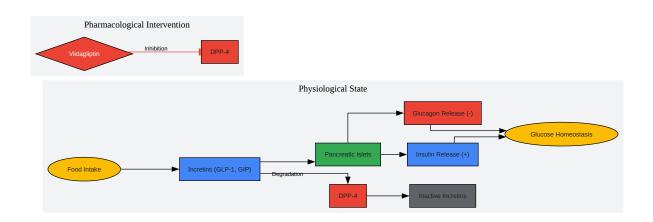
- Protein Expression and Purification: Express and purify recombinant human DPP-4 to high homogeneity.
- Crystallization:



- Co-crystallization: Incubate the purified DPP-4 with an excess of the inhibitor (e.g., (S)-Vildagliptin) before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.
- Soaking: Grow crystals of apo-DPP-4 first. Then, soak these crystals in a solution containing the inhibitor for a specific period to allow the inhibitor to diffuse into the crystal and bind to the active site.
- · X-ray Diffraction Data Collection:
 - Cryo-protect the crystals and flash-cool them in liquid nitrogen.
 - Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (typically at a synchrotron source).
 - Collect diffraction data as the crystal is rotated.
- Structure Determination and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the phase problem using molecular replacement with a known DPP-4 structure as a search model.
 - Build the atomic model of the protein-ligand complex into the resulting electron density map.
 - Refine the model against the experimental data to improve its accuracy and quality.
- Structure Analysis: Analyze the final refined structure to identify the key binding interactions between the inhibitor and the protein.

Visualizations DPP-4 Inhibition Signaling Pathway



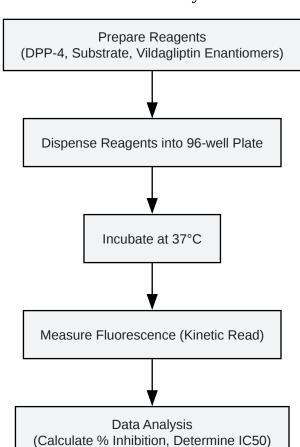


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Caption: Mechanism of DPP-4 inhibition by Vildagliptin to regulate glucose homeostasis.

Experimental Workflow for DPP-4 Inhibition Assay





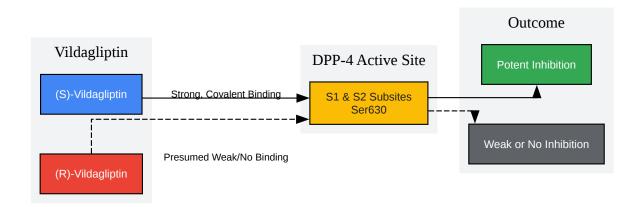
DPP-4 Inhibition Assay Workflow

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Caption: A simplified workflow for determining the IC50 of Vildagliptin enantiomers.

Logical Relationship of Vildagliptin Enantiomers' Interaction with DPP-4





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Caption: The stereoselective interaction of Vildagliptin enantiomers with the DPP-4 active site.

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